molecular formula C4H10N3O5P B042189 Phosphocreatine CAS No. 67-07-2

Phosphocreatine

Cat. No. B042189
CAS RN: 67-07-2
M. Wt: 211.11 g/mol
InChI Key: DRBBFCLWYRJSJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phosphocreatine is synthesized in the body from creatine and ATP, primarily in the liver, kidneys, and pancreas, before being transported to muscle tissues. The synthesis involves a reversible reaction catalyzed by the enzyme creatine kinase. This enzyme transfers a phosphate group from ATP to creatine, forming phosphocreatine and ADP. Studies such as those by Kernec et al. (1996) have shown that phosphocreatine synthesis by mitochondria isolated from rat skeletal muscle does not depend upon external ADP, indicating a significant role of mitochondrial creatine kinase in this process (Kernec, F., Le Tallec, N., Nadal, L., Begue, J., & Le Rumeur, E., 1996).

Molecular Structure Analysis

Phosphocreatine consists of a creatine molecule esterified with a phosphate group. This structure allows it to act as an energy reservoir, especially in tissues with high, fluctuating energy demands such as muscle and brain tissues. The phosphate group in phosphocreatine is bound to the creatine molecule via a high-energy phosphoanhydride bond, similar to the bonds found in ATP, making it a ready source of phosphate for ATP synthesis.

Chemical Reactions and Properties

The primary function of phosphocreatine in cells is to quickly regenerate ATP from ADP, a reaction catalyzed by creatine kinase. This process is vital during the initial stages of intense physical activity when the demand for ATP surpasses its synthesis rate. Phosphocreatine can donate its phosphate group to ADP, forming ATP and creatine. This reaction is reversible, and the equilibrium favors the formation of ATP in muscle cells.

Physical Properties Analysis

Phosphocreatine is a highly soluble compound in water, which is essential for its role in cellular energy metabolism. It exists in equilibrium with creatine and ATP within the cell, allowing it to rapidly respond to changes in energy demand. The solubility and rapid kinetics of phosphocreatine make it an efficient energy buffer, particularly in skeletal muscle and brain tissue where rapid ATP regeneration is necessary.

Chemical Properties Analysis

The chemical stability of phosphocreatine is influenced by pH and temperature, with its hydrolysis to creatine and inorganic phosphate being more favorable at acidic pH values. This property is essential for its biological function, as it ensures that phosphocreatine can provide a quick supply of energy under various physiological conditions. Additionally, the high-energy bond between the phosphate group and creatine provides a significant amount of energy upon hydrolysis, which is crucial for the rapid regeneration of ATP in muscle cells.

Scientific Research Applications

  • Cardiac Health : Phosphocreatine inhibits angiotensin II-induced proliferation and collagen synthesis in neonatal rat cardiac fibroblasts, indicating potential applications in cardiac health (Wei & Wang, 2015). It also demonstrates cardioprotective effects in vascular surgery and reduces the risk of cardiac complications in various surgeries (Mastroroberto et al., 1995).

  • Neuroprotection : Phosphocreatine is neuroprotective after transient focal cerebral ischemia-reperfusion injury, potentially related to apoptosis-regulating proteins (Li, Wang, & Zhao, 2012). It offers in vivo neuroprotection in conditions like hereditary creatine transporter deficiency (Perasso et al., 2009).

  • Muscle Metabolism : Phosphocreatine plays a central role in energy homeostasis in muscle cells (Guimarães-Ferreira, 2014). It improves skeletal muscle metabolism in patients with chronic heart failure (Adamopoulos et al., 1993).

  • Renal Health : Phosphocreatine improves renal function in ischemic injury scenarios (Rodriguez et al., 1991).

  • Dermatology : It's a major energy phosphometabolite in human skin, with applications in cutaneous surgery and dermatology (Zemtsov, Ng, & Xue, 1989).

  • Mitochondrial Function : Phosphocreatine recovery kinetics are used in studies of pathologies due to primary or secondary mitochondrial malfunction (Iotti et al., 1993).

  • Cardiac Arrhythmia : It may reduce recurrence of paroxysmal atrial fibrillation in coronary heart disease patients (Liu, Yu, & Yin, 2013) and serves as a potential antiarrhythmic drug for acute myocardial infarction patients (Ruda MYa et al., 1988).

  • Energy Metabolism : Phosphocreatine levels are used to study the metabolic state of human muscle during exercise and recovery (Taylor et al., 1983).

Future Directions

Given the utility of phosphocreatine to recycle ATP, the most plausible therapeutic potentials for its use involve conditions caused by energy shortage or by increased energy requirements - such as in ischemic stroke and other cerebrovascular diseases . It is also taken as a supplement by some professional athletes as a means to perhaps increase short bursts of muscle strength or energy for professional athletics .

properties

IUPAC Name

2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid
Source PubChem
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InChI

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBBFCLWYRJSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

922-32-7 (di-hydrochloride salt)
Record name Phosphocreatine
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DSSTOX Substance ID

DTXSID0058776
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
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Molecular Weight

211.11 g/mol
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Physical Description

Solid
Record name Phosphocreatine
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Boiling Point

449.1±47.0 °C at 760 mmHg
Record name Phosphocreatine
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Mechanism of Action

Adenosine triphosphate (ATP) is the primary source of chemical energy that body muscles use to perform contractions. During such contraction processes, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP). To maintain homeostasis in muscle activity, the ATP supply of muscles must be regenerated regularly. Phosphocreatine occurs naturally within the body and is capable of regenerating ATP by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine. This kind of regeneration of ATP with phosphocreatine typically occurs within seconds of intense muscular or neuronal effort, acting as a quickly accessible reserve of high-energy phosphates for the recycling of ATP in body muscle tissues. ATP recycling from phosphocreatine is in fact known as the quickest form of ATP regeneration.
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Product Name

Phosphocreatine

CAS RN

67-07-2
Record name Phosphocreatine
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Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
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Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
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Record name PHOSPHOCREATINE
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Melting Point

194-195 °C
Record name Phosphocreatine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88,900
Citations
RA Meyer, HL Sweeney… - American Journal of …, 1984 - journals.physiology.org
The diffusive mobility of solutes chemically connected by reversible reactions in cells is analyzed as a problem of facilitated diffusion. By this term we mean that the diffusive flux of any …
Number of citations: 603 journals.physiology.org
JF Clark - Journal of athletic training, 1997 - ncbi.nlm.nih.gov
Objective: Creatine and phosphocreatine (PCr) are important compounds in the normal energy metabolism of muscle. Recently, it has been shown that dietary creatine (5 to 20 g/day) …
Number of citations: 143 www.ncbi.nlm.nih.gov
PL Greenhaff - The Journal of physiology, 2001 - ncbi.nlm.nih.gov
As you read this you are probably well aware of the principal role of phosphocreatine (PCr) in skeletal muscle energy metabolism, namely that of a ‘temporal’energy buffer at sites of …
Number of citations: 114 www.ncbi.nlm.nih.gov
N Brustovetsky, T Brustovetsky… - Journal of …, 2001 - Wiley Online Library
… phosphocreatine itself became toxic. In some experiments, all of the cells, neurons and astroglia that were exposed to phosphocreatine … the reduced effectiveness of phosphocreatine. …
Number of citations: 160 onlinelibrary.wiley.com
S McMahon, D Jenkins - Sports Medicine, 2002 - Springer
Within the skeletal muscle cell at the onset of muscular contraction, phosphocreatine (PCr) represents the most immediate reserve for the rephosphorylation of adenosine triphosphate (…
Number of citations: 315 link.springer.com
PL Greenhaff, K Bodin, K Soderlund… - American Journal of …, 1994 - journals.physiology.org
Biopsy samples were obtained from the vastus lateralis muscle of eight subjects after 0, 20, 60, and 120 s of recovery from intense electrically evoked isometric contraction. Later (10 …
Number of citations: 941 journals.physiology.org
G Landoni, A Zangrillo, VV Lomivorotov… - Interactive …, 2016 - academic.oup.com
Phosphocreatine (PCr) plays an important role in the energy metabolism of the heart and a decrease in its intracellular concentration results in alteration of myocardium energetics and …
Number of citations: 82 academic.oup.com
WR Ellington - Journal of Experimental biology, 1989 - journals.biologists.com
In vertebrate tissues, the only phosphagen is phosphocreatine (PC), and the corresponding phosphotransferase is creatine phosphokinase (CPK). Among invertebrates, a variety of …
Number of citations: 192 journals.biologists.com
S Neubauer, M Horn, M Cramer, K Harre, JB Newell… - Circulation, 1997 - Am Heart Assoc
… phosphocreatine-to-ATP ratio, measured noninvasively by 31 P-MR spectroscopy. The purpose of this study was to test whether the phosphocreatine… and the cardiac phosphocreatine-to…
Number of citations: 864 www.ahajournals.org
GJ Kemp, DJ Taylor, GK Radda - NMR in Biomedicine, 1993 - Wiley Online Library
Abstract Information about the control of mitochondrial function in skeletal muscle in vivo can be obtained from the relationship between the rate of mitochondrial oxidation and the …

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